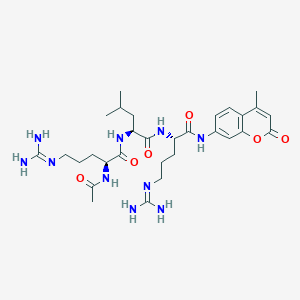

Ac-RLR-AMC

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C30H46N10O6 |

|---|---|

Molekulargewicht |

642.7 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-4-methylpentanamide |

InChI |

InChI=1S/C30H46N10O6/c1-16(2)13-23(40-27(44)21(37-18(4)41)7-5-11-35-29(31)32)28(45)39-22(8-6-12-36-30(33)34)26(43)38-19-9-10-20-17(3)14-25(42)46-24(20)15-19/h9-10,14-16,21-23H,5-8,11-13H2,1-4H3,(H,37,41)(H,38,43)(H,39,45)(H,40,44)(H4,31,32,35)(H4,33,34,36)/t21-,22-,23-/m0/s1 |

InChI-Schlüssel |

DOIHRXFNOWSOMS-VABKMULXSA-N |

Isomerische SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |

Kanonische SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Unraveling of Ac-RLR-AMC: A Technical Guide to its Proteasomal Cleavage

For Researchers, Scientists, and Drug Development Professionals

Abstract

The proteasome, a multi-catalytic protease complex, is a cornerstone of cellular protein homeostasis and a validated target for therapeutic intervention. Understanding the intricacies of its enzymatic activity is paramount for the development of novel drugs and research tools. The fluorogenic peptide Ac-Arg-Leu-Arg-AMC (Ac-RLR-AMC) serves as a specific substrate for assaying the trypsin-like activity of the proteasome, a function primarily attributed to the β2 subunit of the 20S catalytic core. This technical guide provides a comprehensive overview of the mechanism of this compound cleavage by the proteasome, detailing the molecular interactions, kinetic parameters, and regulatory influences. We present detailed experimental protocols for the in vitro assessment of this activity and explore the signaling pathways that modulate the proteasome's function. This document is intended to be an in-depth resource for researchers in cellular biology, biochemistry, and drug discovery.

The Proteasome and its Catalytic Activities

The 26S proteasome is a large, ATP-dependent complex responsible for the degradation of ubiquitinated proteins. It is composed of a 20S core particle (CP) and one or two 19S regulatory particles (RP). The 20S CP is a barrel-shaped structure formed by four stacked heptameric rings (α7β7β7α7). The inner two β-rings house the proteolytic active sites.[1][2] Eukaryotic proteasomes possess three major peptidase activities:

-

Chymotrypsin-like (CT-L): Primarily mediated by the β5 subunit, cleaving after large hydrophobic residues.

-

Trypsin-like (T-L): Primarily mediated by the β2 subunit, cleaving after basic residues.[3]

-

Caspase-like (C-L): Primarily mediated by the β1 subunit, cleaving after acidic residues.

The substrate this compound is specifically designed to be cleaved by the trypsin-like activity of the proteasome. The sequence Arg-Leu-Arg positions the peptide for recognition and cleavage after the final arginine residue by the β2 subunit.

Mechanism of this compound Cleavage

The cleavage of this compound is a multi-step process that occurs within the catalytic chamber of the 20S proteasome.

-

Substrate Entry: For the small peptide substrate this compound to be cleaved, it must first gain access to the interior of the 20S core particle. The entry channel is gated by the N-terminal tails of the α-subunits. In the context of the 26S proteasome, the 19S regulatory particle facilitates the opening of this gate in an ATP-dependent manner. For the isolated 20S proteasome, gate opening can be induced by certain in vitro conditions or by the association with proteasome activators (PAs) like PA28γ.[4][5]

-

Recognition and Binding: Once inside the catalytic chamber, the this compound peptide binds to the active site of the β2 subunit. The arginine residue at the P1 position of the substrate is a key determinant for this specific interaction.

-

Catalysis: The β2 subunit, a threonine protease, catalyzes the hydrolysis of the peptide bond between the C-terminal arginine and the 7-amino-4-methylcoumarin (B1665955) (AMC) group. The N-terminal threonine residue of the β2 subunit acts as the catalytic nucleophile.

-

Product Release: Upon cleavage, the fluorescent molecule AMC is released. The fluorescence of free AMC can be measured (excitation ~345-380 nm, emission ~445-460 nm), providing a direct and continuous readout of the proteasome's trypsin-like activity.[6]

Quantitative Data: Kinetic Parameters

The efficiency of this compound cleavage by the proteasome can be described by standard Michaelis-Menten kinetics. However, the kinetic parameters (Km and kcat or Vmax) can be significantly influenced by the state of the proteasome (20S vs. 26S) and the presence of regulatory proteins.

| Proteasome Complex | Substrate | Effector | Km (μM) | kcat (s⁻¹) | Vmax (relative units) | kcat/Km (M⁻¹s⁻¹) | Reference |

| 20S Proteasome | This compound | None | Low | - | Low | - | [6] |

| 20S Proteasome | This compound | PA28γ | - | - | - | 13-fold increase | [4][7] |

| 20S Proteasome | Bz-VGR-MCA | None | 64 | - | 320 pmol/100ng/h | - | [8] |

| 20S Proteasome | Bz-VGR-MCA | IFN-γ treatment of cells | 64 | - | 280 pmol/100ng/h | - | [8] |

Note: Direct Km and kcat values for this compound are not consistently reported across the literature and can vary based on experimental conditions. The data presented here are illustrative of the types of quantitative effects observed.

Experimental Protocol: In Vitro Proteasome Activity Assay

This protocol outlines a standard procedure for measuring the trypsin-like activity of purified proteasomes or proteasomes in cell lysates using this compound.

Materials and Reagents

-

Purified 20S or 26S proteasome, or cell lysate containing proteasomes

-

This compound substrate (stock solution in DMSO)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, 1 mM DTT. Note: ATP is essential for 26S proteasome activity but may slightly inhibit 20S activity.[9] DTT is included to maintain a reducing environment.

-

Proteasome inhibitor (e.g., MG132 or bortezomib) for negative control

-

96-well black microplate, opaque to prevent light scatter

-

Fluorescence microplate reader with excitation at ~350-380 nm and emission at ~440-460 nm

Procedure

-

Prepare Reagents: Thaw all reagents on ice. Prepare the Assay Buffer and a working solution of this compound in Assay Buffer. The final concentration of this compound in the assay is typically in the range of 10-100 μM.

-

Prepare Samples: Dilute the purified proteasome or cell lysate to the desired concentration in ice-cold Assay Buffer.

-

Set up the Assay Plate:

-

For each sample, prepare at least two wells: one for the total activity measurement and one for the inhibitor control.

-

To the inhibitor control wells, add the proteasome inhibitor to a final concentration sufficient to completely inhibit proteasome activity (e.g., 20 μM MG132).

-

Add an equal volume of vehicle (e.g., DMSO) to the total activity wells.

-

Add the diluted proteasome sample or cell lysate to each well.

-

Include wells with Assay Buffer and substrate but no enzyme as a blank to measure background fluorescence.

-

-

Initiate the Reaction: Add the this compound working solution to all wells to start the reaction. Mix gently by pipetting.

-

Measure Fluorescence: Immediately place the microplate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-5 minutes.

-

Data Analysis:

-

Subtract the background fluorescence (from the blank wells) from all readings.

-

Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for both the total activity and inhibitor control wells.

-

The proteasome-specific activity is the rate of the total activity well minus the rate of the inhibitor control well.

-

A standard curve of free AMC can be used to convert the fluorescence units to the amount of product formed (nmol/min).

-

Regulation of Trypsin-Like Activity by Signaling Pathways

The proteasome's activity is not static but is dynamically regulated by various signaling pathways in response to cellular cues.

Allosteric Activation by PA28γ

The proteasome activator PA28γ (also known as REGγ) is a key regulator of the 20S proteasome's trypsin-like activity. PA28γ binds to the α-rings of the 20S core particle and induces a conformational change that allosterically enhances the catalytic efficiency of the β2 subunits.[4][5][7][10][11] This activation is independent of the gate-opening function and results in a significant increase in the cleavage of trypsin-like substrates like this compound.[4][7]

Inhibition by the p38 MAPK Pathway

Cellular stress, such as osmotic stress, can lead to the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. Activated p38 MAPK can directly phosphorylate the Rpn2 subunit of the 19S regulatory particle.[12] This phosphorylation event leads to an inhibition of the 26S proteasome's overall activity, which would include a reduction in the cleavage of this compound in a cellular context.[12]

Modulation by IFN-γ Signaling

The cytokine Interferon-gamma (IFN-γ) is a potent modulator of the proteasome system, particularly in the context of the immune response. IFN-γ signaling through the JAK-STAT pathway leads to the transcriptional upregulation of immunoproteasome subunits.[9][13][14][15] In the immunoproteasome, the constitutive catalytic subunits β1, β2, and β5 are replaced by their inducible counterparts β1i (LMP2), β2i (MECL-1), and β5i (LMP7). While the trypsin-like activity is retained by the β2i subunit, the overall substrate cleavage preferences of the immunoproteasome are altered, which can affect the rate of this compound cleavage.[16]

Conclusion

The cleavage of this compound by the proteasome is a specific and quantifiable measure of its trypsin-like activity. This process is fundamental to our understanding of proteasome function and serves as a valuable tool in basic research and drug development. The activity is intricately regulated by allosteric effectors and cellular signaling pathways, highlighting the dynamic nature of proteasomal protein degradation. The methodologies and data presented in this guide offer a robust framework for the investigation of this essential cellular process.

References

- 1. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteasome in action: substrate degradation by the 26S proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteasome activator 28γ (PA28γ) allosterically activates trypsin-like proteolysis by binding to the α-ring of the 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteasome activator 28γ (PA28γ) allosterically activates trypsin-like proteolysis by binding to the α-ring of the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 7. researchgate.net [researchgate.net]

- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 9. Cross-regulation of Signaling and Immune Responses by IFN-γ and STAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Osmotic Stress Inhibits Proteasome by p38 MAPK-dependent Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Activation of the JAK/STAT-1 Signaling Pathway by IFN-γ Can Down-Regulate Functional Expression of the MHC Class I-Related Neonatal Fc Receptor for IgG - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Interferon JAK/STAT Signaling Pathway - Creative BioMart [creativebiomart.net]

- 16. IFN-gamma-induced immune adaptation of the proteasome system is an accelerated and transient response - PubMed [pubmed.ncbi.nlm.nih.gov]

Ac-RLR-AMC Substrate Specificity for the 26S Proteasome: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 26S proteasome is a large, ATP-dependent protease complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cellular homeostasis and the regulation of numerous cellular processes. Its proteolytic activity is divided into three main types: chymotrypsin-like, trypsin-like, and caspase-like, each attributed to different active sites within the 20S core particle.[1][2] The fluorogenic peptide substrate Ac-Arg-Leu-Arg-AMC (Ac-RLR-AMC) is a valuable tool for specifically assaying the trypsin-like activity of the 26S proteasome.[3] Upon cleavage by the proteasome, the free 7-amino-4-methylcoumarin (B1665955) (AMC) molecule fluoresces, providing a quantitative measure of enzymatic activity. This guide provides a comprehensive overview of the use of this compound as a substrate for the 26S proteasome, including its specificity, kinetic data, detailed experimental protocols, and relevant signaling pathways.

This compound Substrate Profile

| Property | Value | Reference |

| Full Name | Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin | |

| Target Enzyme | 26S Proteasome (Trypsin-like activity) | [3] |

| Excitation Wavelength | 380 nm | |

| Emission Wavelength | 440-460 nm | |

| Principle of Detection | Release of fluorescent AMC upon proteolytic cleavage |

Quantitative Data: Kinetic Parameters

For illustrative purposes, the following table presents kinetic data for a different, dye-labeled protein substrate, demonstrating the type of quantitative analysis that can be performed.

| Substrate | Km (nM) | kcat (min-1) | Proteasome Concentration (nM) | Reference |

| Polyubiquitinated UbL-SNAP-40-His6 | 13 ± 11 | 1.1 ± 0.3 | 2 | [4] |

| Polyubiquitinated UbL-SNAP-40-His6 | 29 ± 10 | 1.2 ± 0.2 | 5 | [4] |

Signaling Pathway: The Ubiquitin-Proteasome System

The degradation of proteins by the 26S proteasome is the final step in the ubiquitin-proteasome pathway. This pathway involves the sequential action of three enzymes (E1, E2, and E3) to tag substrate proteins with a polyubiquitin (B1169507) chain, which then serves as a recognition signal for the 19S regulatory particle of the 26S proteasome.

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

Experimental Protocols

Preparation of Cell Lysates for Proteasome Activity Assay

This protocol describes the preparation of whole-cell extracts suitable for measuring 26S proteasome activity.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 1 mM ATP, 0.5 mM EDTA, 0.025% digitonin

-

Protease inhibitor cocktail (optional, use with caution as some may inhibit the proteasome)

-

Cell scrapers

-

Microcentrifuge tubes

-

Sonicator or Dounce homogenizer

-

Refrigerated microcentrifuge

Procedure:

-

Wash cultured cells twice with ice-cold PBS.

-

Scrape cells into an appropriate volume of ice-cold Lysis Buffer (e.g., 400 µL for a 60 mm dish).[5]

-

Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Lyse the cells by sonication on ice (e.g., 10-second pulses) or by Dounce homogenization.[5]

-

Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

-

Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

-

The lysate can be used immediately or stored in aliquots at -80°C. Avoid repeated freeze-thaw cycles.

26S Proteasome Activity Assay using this compound

This protocol outlines the measurement of trypsin-like proteasome activity in cell lysates or with purified 26S proteasome using a 96-well plate format.

Materials:

-

Cell lysate or purified 26S proteasome

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 40 mM KCl, 5 mM MgCl₂, 1 mM DTT, 1 mM ATP

-

This compound substrate stock solution (10 mM in DMSO)

-

Proteasome inhibitor (e.g., MG-132) for negative control (optional)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

Procedure:

-

Prepare the Assay Buffer and bring it to the desired reaction temperature (e.g., 37°C).

-

Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

-

In the wells of the 96-well plate, add your cell lysate (e.g., 50 µL containing 20-50 µg of total protein) or purified proteasome.

-

For negative controls, pre-incubate a set of samples with a proteasome inhibitor (e.g., 20 µM MG-132) for 15-30 minutes at 37°C.

-

Initiate the reaction by adding the this compound working solution to each well. The final reaction volume is typically 100-200 µL.

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

The rate of the reaction is determined from the slope of the linear portion of the fluorescence versus time plot. Proteasome activity can be expressed as the change in fluorescence units per minute per microgram of protein.

Experimental Workflow and Logic

The following diagram illustrates the logical flow of a typical experiment to measure the effect of a compound on 26S proteasome activity using this compound.

Caption: Workflow for assessing compound effects on proteasome activity.

Conclusion

This compound is a specific and reliable fluorogenic substrate for measuring the trypsin-like activity of the 26S proteasome. This technical guide provides researchers, scientists, and drug development professionals with the necessary information to effectively utilize this tool in their studies. While specific kinetic parameters for this compound are not widely reported, the provided experimental protocols and workflows offer a solid foundation for designing and executing robust and reproducible assays to investigate the function and regulation of the 26S proteasome.

References

- 1. Proteasome in action: substrate degradation by the 26S proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of 26S Proteasome Activity across Arabidopsis Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory effect of flavonoids on 26S proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An assay for 26S proteasome activity based on fluorescence anisotropy measurements of dye-labeled protein substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Principle of Proteasome Activity Assay Using Ac-RLR-AMC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles and methodologies for assaying the trypsin-like activity of the proteasome using the fluorogenic substrate Ac-Arg-Leu-Arg-AMC (Ac-RLR-AMC). This assay is a critical tool in basic research and drug discovery for understanding proteasome function and identifying novel therapeutic agents that target this essential cellular machinery.

Core Principle of the Assay

The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular homeostasis. It possesses three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like. The this compound based assay specifically quantifies the trypsin-like activity of the proteasome.

The substrate, this compound, is a synthetic peptide (Arginine-Leucine-Arginine) conjugated to a fluorescent molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of the AMC group is quenched. The trypsin-like activity of the proteasome recognizes and cleaves the peptide bond C-terminal to the arginine residue. This cleavage releases the free AMC molecule, which is highly fluorescent. The resulting increase in fluorescence intensity is directly proportional to the proteasome's trypsin-like activity and can be monitored in real-time using a fluorometer.[1][2]

The excitation and emission maxima for the released AMC are approximately 380 nm and 440-460 nm, respectively.[1][2]

Data Presentation: Inhibition of Proteasome Trypsin-Like Activity

The this compound assay is frequently employed to screen for and characterize inhibitors of the proteasome's trypsin-like activity. The following table summarizes quantitative data on the inhibition of this activity by various compounds.

| Compound Class | Specific Inhibitor(s) | Substrate | Target Proteasome Subunit(s) | Reported IC50 / Effect | Reference |

| Flavonoids | Quercetin, Rutin, Glycitecin, etc. | This compound | 26S Proteasome (Trypsin-like) | Inhibition observed, but specific IC50 values for trypsin-like activity are not detailed in a comparative table. The study notes that flavones have stronger inhibitory effects on chymotrypsin-like and caspase-like activities. | [1] |

| Peptide Aldehydes | MG132 | This compound (and other substrates) | β5 (primarily), β2, β1 | Potent inhibitor of chymotrypsin-like activity, also affects trypsin-like and caspase-like activities at higher concentrations. Specific IC50 for trypsin-like activity with this compound is not consistently reported in a tabular format. | |

| Peptide Boronates | Bortezomib | This compound (and other substrates) | β5 (primarily), β2, β1 | Primarily targets chymotrypsin-like activity. Inhibition of trypsin-like and caspase-like activities occurs at higher concentrations. |

Experimental Protocols

General Proteasome Activity Assay

This protocol provides a general framework for measuring the trypsin-like activity of the proteasome in cell lysates.

Materials:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 2 mM ATP

-

This compound Substrate Stock Solution: 10 mM in DMSO

-

Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl₂, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT

-

Proteasome Inhibitor (Negative Control): MG132 (10 mM in DMSO)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and wash with cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer.

-

Lyse the cells by sonication or by passing them through a fine-gauge needle.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Sample wells: 20-50 µg of cell lysate.

-

Negative control wells: 20-50 µg of cell lysate pre-incubated with a proteasome inhibitor (e.g., 20 µM MG132) for 15 minutes at 37°C.

-

Blank well: Cell Lysis Buffer only.

-

-

Adjust the volume in all wells to 90 µL with Assay Buffer.

-

-

Initiation of Reaction:

-

Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to a final concentration of 100 µM.

-

Add 10 µL of the 100 µM this compound working solution to each well to initiate the reaction (final concentration of 10 µM).

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

Record the fluorescence every 5 minutes for a total of 60 minutes.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

Plot the fluorescence intensity versus time for each sample.

-

The rate of the reaction (slope of the linear portion of the curve) is proportional to the proteasome activity.

-

Proteasome-specific activity is determined by subtracting the rate of the inhibitor-treated sample from the rate of the untreated sample.

-

Inhibitor Screening Assay

This protocol is designed to screen for potential inhibitors of the proteasome's trypsin-like activity.

Materials:

-

Same as the general assay protocol.

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

Procedure:

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Test wells: 20-50 µg of cell lysate and the test compound at various concentrations.

-

Positive control wells: 20-50 µg of cell lysate with solvent control (e.g., DMSO).

-

Negative control wells: 20-50 µg of cell lysate with a known proteasome inhibitor (e.g., MG132).

-

Blank well: Cell Lysis Buffer only.

-

-

Adjust the volume in all wells to 90 µL with Assay Buffer.

-

Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

-

Initiation and Measurement:

-

Follow steps 3 and 4 from the general assay protocol to initiate the reaction and measure fluorescence.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the positive control.

-

Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the proteasome activity assay using this compound.

Principle of the Assay

References

Ac-RLR-AMC for Measuring Trypsin-Like Proteasome Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate Ac-Arg-Leu-Arg-AMC (Ac-RLR-AMC) for the specific measurement of trypsin-like activity of the 20S and 26S proteasomes. This document details the underlying principles, experimental protocols, and data interpretation for the effective use of this tool in basic research and drug discovery.

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the regulated degradation of intracellular proteins. It plays a pivotal role in maintaining protein homeostasis and controlling a vast array of cellular processes, including cell cycle progression, signal transduction, and apoptosis. The proteasome, a multi-catalytic protease complex, is the central enzyme of this pathway. The 20S core particle of the proteasome possesses three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like (post-glutamyl peptide hydrolyzing).

This compound is a synthetic tripeptide substrate, Acetyl-Arginyl-Leucyl-Arginine, conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage by the trypsin-like activity of the proteasome at the C-terminus of the arginine residue, free AMC is released. The liberated AMC fluoresces brightly upon excitation, providing a direct and sensitive measure of the proteasome's trypsin-like activity.[1][2][3]

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the peptide bond between the C-terminal arginine of the this compound substrate and the AMC molecule. The rate of AMC liberation, measured as an increase in fluorescence intensity over time, is directly proportional to the trypsin-like activity of the proteasome in the sample.

dot

Quantitative Data

The following table summarizes the key quantitative parameters for this compound. It is important to note that kinetic parameters can be influenced by assay conditions such as buffer composition, pH, temperature, and the specific proteasome preparation (e.g., purified 20S vs. 26S, cell lysates).

| Parameter | Value | Source Organism/Proteasome Type | Notes |

| Excitation Wavelength | ~380 nm | Not applicable | Optimal excitation wavelength for liberated AMC.[2][3] |

| Emission Wavelength | ~440-460 nm | Not applicable | Optimal emission wavelength for liberated AMC.[2][3] |

| Michaelis Constant (Km) | 78 µM | Purified Proteasome | This value indicates the substrate concentration at which the reaction rate is half of Vmax. |

Experimental Protocols

This section provides detailed methodologies for the preparation of reagents and the execution of a standard proteasome activity assay in cell lysates using this compound.

Reagent Preparation

-

Lysis Buffer:

-

50 mM Tris-HCl, pH 7.5

-

150 mM NaCl

-

5 mM MgCl₂

-

1 mM ATP

-

1 mM DTT

-

10% Glycerol

-

0.5% Nonidet P-40 (NP-40)

-

Prepare fresh and keep on ice.

-

-

Assay Buffer:

-

50 mM Tris-HCl, pH 7.5

-

150 mM NaCl

-

5 mM MgCl₂

-

1 mM ATP

-

1 mM DTT

-

Prepare fresh and keep on ice.

-

-

This compound Stock Solution:

-

Dissolve lyophilized this compound in DMSO to a final concentration of 10 mM.

-

Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

-

AMC Standard Stock Solution:

-

Dissolve pure 7-amino-4-methylcoumarin (AMC) in DMSO to a final concentration of 1 mM.

-

Store in small aliquots at -20°C.

-

-

Proteasome Inhibitor (Control):

-

Prepare a 10 mM stock solution of MG-132 in DMSO.

-

Store in small aliquots at -20°C.

-

Cell Lysate Preparation

-

Culture cells to the desired confluency.

-

Wash the cells twice with ice-cold PBS.

-

For adherent cells, scrape them into a minimal volume of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C. For suspension cells, directly centrifuge the culture.

-

Discard the supernatant and resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 200 µL for a 10 cm dish).

-

Incubate the cell suspension on ice for 30 minutes with intermittent vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

-

The lysate can be used immediately or stored in aliquots at -80°C.

Proteasome Activity Assay

-

AMC Standard Curve:

-

Prepare a series of dilutions of the AMC standard stock solution in Assay Buffer to generate a standard curve (e.g., 0, 5, 10, 25, 50, 100 µM).

-

Add 100 µL of each standard dilution to the wells of a black, flat-bottom 96-well plate.

-

Measure the fluorescence at Ex/Em = 380/460 nm.

-

Plot fluorescence intensity versus AMC concentration to generate a standard curve.

-

-

Assay Setup:

-

In a black, flat-bottom 96-well plate, prepare the following reactions in triplicate for each sample:

-

Sample: 20-50 µg of cell lysate + Assay Buffer to a final volume of 90 µL.

-

Inhibitor Control: 20-50 µg of cell lysate + 1 µL of 10 mM MG-132 (final concentration 100 µM) + Assay Buffer to a final volume of 90 µL.

-

Buffer Blank: 90 µL of Assay Buffer.

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiate the Reaction:

-

Add 10 µL of 1 mM this compound (prepared by diluting the 10 mM stock in Assay Buffer) to each well to a final concentration of 100 µM. The final reaction volume will be 100 µL.

-

-

Measure Fluorescence:

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity kinetically (e.g., every 2 minutes for 30-60 minutes) at Ex/Em = 380/460 nm.

-

Data Analysis

-

Subtract the fluorescence of the buffer blank from all readings.

-

For each sample, calculate the initial rate of the reaction (V₀) from the linear portion of the kinetic curve (RFU/min).

-

Subtract the rate of the inhibitor control from the rate of the corresponding sample to determine the specific proteasome-dependent activity.

-

Convert the rate of fluorescence increase (RFU/min) to the rate of product formation (pmol AMC/min) using the slope of the AMC standard curve.

-

Normalize the activity to the amount of protein in the lysate (e.g., pmol/min/mg protein).

Visualizations

Ubiquitin-Proteasome Signaling Pathway

The following diagram illustrates the key steps in the ubiquitin-proteasome pathway, leading to protein degradation.

dot

Experimental Workflow for Measuring Trypsin-Like Proteasome Activity

This diagram outlines the logical flow of the experimental procedure described above.

dot

Conclusion

This compound is a robust and sensitive tool for the specific measurement of trypsin-like proteasome activity. Its use in conjunction with appropriate controls and standardized protocols, as outlined in this guide, allows for the reliable quantification of this key enzymatic function. This methodology is highly applicable to a wide range of research areas, from fundamental studies of proteasome biology to high-throughput screening for novel proteasome modulators in drug development.

References

Technical Guide to Ac-RLR-AMC and Ac-DEVD-AMC Fluorogenic Substrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic peptide substrate Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin (Ac-RLR-AMC). Contrary to the initial query, this compound is not a substrate for caspase-3 but is a well-established tool for measuring the trypsin-like activity of the 26S proteasome.

To address the interest in caspase-3, this guide also provides a comprehensive, parallel analysis of the widely used and specific caspase-3 substrate, Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl-7-amino-4-methylcoumarin (Ac-DEVD-AMC). This dual focus will enable researchers to accurately select and apply the appropriate substrate for their specific enzymatic assays.

Section 1: this compound - A Substrate for 26S Proteasome

This compound is a synthetic peptide C-terminally conjugated to the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of AMC is quenched. Upon cleavage of the amide bond between Arginine and AMC by an enzyme with trypsin-like specificity, such as the 26S proteasome, the free AMC is released, resulting in a significant increase in fluorescence.

Quantitative Data

The spectral properties of the released AMC fluorophore are key to its detection.

| Parameter | Value | Reference(s) |

| Excitation Maximum (Ex) | ~380 nm | [1][2] |

| Emission Maximum (Em) | 440-460 nm | [1][2] |

Signaling Pathway and Mechanism of Action

The enzymatic reaction is a single-step hydrolysis event. The 26S proteasome recognizes the RLR peptide sequence and cleaves the bond between the C-terminal Arginine and the AMC molecule.

Experimental Protocol: Proteasome Activity Assay

This protocol outlines a general procedure for measuring the trypsin-like activity of the 26S proteasome in cell lysates using this compound.

Materials:

-

This compound substrate

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM ATP)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors)

-

Purified proteasome or cell lysate

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C.

-

Prepare a working substrate solution: Dilute the stock solution in Assay Buffer to the desired final concentration (typically 10-100 µM).

-

Prepare cell lysates: Lyse cells in Cell Lysis Buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate.

-

Set up the assay: In a 96-well plate, add a volume of cell lysate (e.g., 20-50 µg of total protein) to each well. Include a negative control with lysis buffer instead of lysate.

-

Initiate the reaction: Add the working substrate solution to each well to start the reaction. The total volume should be consistent across all wells (e.g., 200 µL).

-

Measure fluorescence: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) with excitation at ~380 nm and emission at ~440-460 nm.

-

Data Analysis: The rate of increase in fluorescence is proportional to the proteasome activity.

Section 2: Ac-DEVD-AMC - A Specific Substrate for Caspase-3/7

Ac-DEVD-AMC is a fluorogenic substrate highly specific for caspase-3 and its close homolog, caspase-7. Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death). The DEVD peptide sequence mimics the cleavage site in PARP (poly (ADP-ribose) polymerase), a key substrate of caspase-3.[3]

Quantitative Data

The fluorescent properties of the cleaved AMC are identical regardless of the peptide it was attached to.

| Parameter | Value | Reference(s) |

| Excitation Maximum (Ex) | ~380 nm | [3][4] |

| Emission Maximum (Em) | 430-460 nm | [3][4] |

| Michaelis Constant (Km) for Caspase-3 | ~10 µM | [3] |

Signaling Pathway and Mechanism of Action

In the apoptotic pathway, initiator caspases (like caspase-9) activate executioner caspases, including caspase-3. Activated caspase-3 then cleaves specific cellular substrates, leading to the dismantling of the cell. The Ac-DEVD-AMC assay leverages this by providing an artificial substrate that, when cleaved, produces a fluorescent signal.

Experimental Protocol: Caspase-3 Activity Assay

This protocol provides a detailed method for quantifying caspase-3 activity in apoptotic cell lysates.[3]

Materials:

-

Ac-DEVD-AMC substrate

-

Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[3]

-

Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH₂PO₄/NaHPO₄, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM NaPPi)[3]

-

Cell culture with induced apoptosis and a non-apoptotic control

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of Ac-DEVD-AMC: Reconstitute lyophilized Ac-DEVD-AMC in DMSO to create a 1 mg/mL or ~1.5 mM stock solution.[3] Store at -20°C.

-

Prepare cell lysates:

-

Induce apoptosis in your cell line of choice (e.g., using staurosporine (B1682477) or an anti-Fas antibody).

-

Harvest both apoptotic and non-apoptotic (control) cells.

-

Lyse the cells in cold Cell Lysis Buffer (e.g., 2-10 x 10⁶ cells/mL) for 30 minutes on ice.[3]

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Set up the assay:

-

For each reaction, prepare a mix in a microcentrifuge tube containing Caspase Assay Buffer and cell lysate (the amount will need to be optimized, but 50-100 µL of lysate per 1 mL of buffer is a starting point).[5]

-

Add the Ac-DEVD-AMC stock solution to the assay buffer/lysate mix for a final concentration of ~20 µM.[3]

-

Include negative controls: a reaction with lysate from non-apoptotic cells and a reaction with lysis buffer only (no cells).[3]

-

-

Incubate: Incubate the reaction mixtures for 1 hour at 37°C.[3]

-

Measure fluorescence: Transfer the reaction mixtures to a 96-well black plate. Measure the fluorescence using a spectrofluorometer with an excitation wavelength of 380 nm and an emission wavelength range of 430-460 nm.[3]

-

Data Analysis: Compare the fluorescence intensity of the apoptotic samples to the non-apoptotic and no-cell controls. A significant increase in fluorescence indicates caspase-3 activity.

References

The Fluorogenic Probe Ac-RLR-AMC: A Technical Guide to its Chemical Properties, Structure, and Use in Proteasome Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of N-Acetyl-L-Arginyl-L-Leucyl-L-Arginine-7-amido-4-methylcoumarin (Ac-RLR-AMC). This fluorogenic substrate is a critical tool for the investigation of the ubiquitin-proteasome pathway, a key regulator of protein homeostasis and a significant target in drug discovery.

Core Chemical and Physical Properties

This compound is a synthetic tripeptide linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the molecule is non-fluorescent. However, upon enzymatic cleavage of the amide bond between the C-terminal arginine and the AMC moiety, the highly fluorescent AMC is released. This property allows for the sensitive and continuous measurement of specific protease activity.

Structural and Chemical Data

| Property | Value | Reference |

| Full Chemical Name | (S)-2-acetamido-5-guanidino-N-((S)-1-(((S)-5-guanidino-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)pentanamide | [1][2] |

| Synonyms | Ac-Arg-Leu-Arg-AMC, Ac-Arg-Leu-Arg-7-amino-4-methylcoumarin | [1][2] |

| Molecular Formula | C₃₀H₄₆N₁₀O₆ | [1] |

| Molecular Weight | 642.75 g/mol (free base) | [1] |

| Peptide Sequence | Acetyl-Arg-Leu-Arg | [2] |

| Purity | Typically ≥97% (HPLC) | [2] |

| Appearance | Lyophilized solid | [2] |

| Solubility | Soluble in 5% acetic acid and DMSO | [2] |

| Storage Conditions | Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. | [2] |

Optical Properties

The fluorescence of the cleaved AMC reporter is the basis for assays utilizing this compound.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~380 nm | [3][4] |

| Emission Maximum (λem) | ~460 nm | [3][4] |

| Molar Extinction Coefficient (ε) of free AMC | 17,800 M⁻¹cm⁻¹ (in ethanol) |

Mechanism of Action and Substrate Specificity

This compound is primarily recognized and cleaved by the proteasome, a multi-catalytic protease complex central to the ubiquitin-proteasome system. Specifically, it is a substrate for the β2 subunit of the 20S proteasome core particle, which exhibits trypsin-like activity, cleaving after basic amino acid residues such as arginine.[3] This specificity makes this compound a valuable tool for assessing the trypsin-like activity of both the constitutive proteasome (cCP) and the immunoproteasome (iCP).

The enzymatic reaction involves the hydrolysis of the amide bond between the P1 arginine residue of the peptide and the amine group of AMC.

Kinetic Parameters

The Michaelis-Menten constant (Km) for the cleavage of this compound by purified 20S proteasome has been determined, indicating a high affinity of the enzyme for this substrate.

| Enzyme | Km | kcat | Vmax | Reference |

| Purified 20S Proteasome | 78 µM | Not Reported | Not Reported | [2] |

Note: Specific kcat and Vmax values for different proteasome subtypes (e.g., 26S, immunoproteasome) are not widely reported in the literature.

The Ubiquitin-Proteasome Signaling Pathway

This compound is utilized to probe the final, degradative step of the ubiquitin-proteasome pathway. This pathway is a major mechanism for the targeted degradation of cellular proteins, playing a crucial role in cell cycle regulation, signal transduction, and removal of misfolded or damaged proteins.[5][6]

Experimental Protocols

The following provides a general protocol for measuring the trypsin-like activity of the proteasome in cell lysates using this compound. This protocol can be adapted for purified proteasome preparations.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, 1 mM DTT. Prepare fresh and keep on ice.

-

This compound Stock Solution: Dissolve lyophilized this compound in DMSO to a final concentration of 10 mM. Store at -20°C in aliquots.

-

Cell Lysate: Prepare cell lysates using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS). Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Proteasome Inhibitor (Optional): A specific proteasome inhibitor (e.g., MG-132) can be used as a negative control to confirm that the observed fluorescence is due to proteasome activity. Prepare a stock solution in DMSO.

-

AMC Standard: Prepare a stock solution of free AMC in DMSO to generate a standard curve for quantifying the amount of cleaved substrate.

Assay Procedure

-

Prepare the reaction plate: Add assay buffer to the wells of a black, clear-bottom 96-well plate.

-

Add cell lysate: Add a predetermined amount of cell lysate (e.g., 20-50 µg of total protein) to each well.

-

Add inhibitor (for control wells): To the negative control wells, add the proteasome inhibitor to the desired final concentration and incubate for 15-30 minutes at 37°C. Add an equivalent volume of DMSO to the other wells.

-

Initiate the reaction: Add the this compound stock solution to all wells to a final concentration of 20-100 µM.

-

Measure fluorescence: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a fluorescence plate reader. Take readings every 1-2 minutes for 30-60 minutes at 37°C.

Data Analysis

-

Generate a standard curve: Use the fluorescence readings from the AMC standard solutions to create a standard curve of fluorescence intensity versus AMC concentration.

-

Calculate the rate of reaction: For each sample, determine the linear range of the fluorescence increase over time (Vmax).

-

Convert fluorescence to product concentration: Use the standard curve to convert the rate of fluorescence increase (RFU/min) to the rate of AMC production (µM/min).

-

Normalize the activity: Normalize the proteasome activity to the amount of protein in the lysate (e.g., pmol AMC/min/mg protein).

References

- 1. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Application of Ac-RLR-AMC: A Fluorogenic Substrate for Monitoring Proteasome Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system is a critical cellular pathway responsible for the targeted degradation of proteins, playing a pivotal role in cellular homeostasis, signal transduction, and cell cycle control. The 26S proteasome, a multi-catalytic protease complex, is the central enzyme in this pathway. Its trypsin-like activity, mediated by the β2 subunit, is a key target for the development of therapeutics for various diseases, including cancer and inflammatory disorders. The development of specific and sensitive assays to monitor this activity is therefore of paramount importance. This technical guide details the discovery, development, and application of Acetyl-Arginyl-Leucyl-Arginine-7-amido-4-methylcoumarin (Ac-RLR-AMC), a fluorogenic substrate designed to specifically measure the trypsin-like activity of the 26S proteasome.

Discovery and Rationale for Development

The development of this compound was driven by the need for a more sensitive and specific substrate for the trypsin-like activity of the proteasome compared to previously available options. While other substrates existed, they often suffered from high Michaelis constants (Km), indicating low affinity for the enzyme, and low specific activity. To address this, researchers utilized information from positional scanning combinatorial libraries to design a peptide sequence with enhanced recognition by the proteasome's β2 active site. The resulting tripeptide, Ac-Arg-Leu-Arg, coupled to the fluorescent reporter 7-amido-4-methylcoumarin (AMC), demonstrated a significantly lower Km and higher specific activity, making it a superior tool for kinetic analysis and inhibitor screening.[1]

Mechanism of Action

This compound is a non-fluorescent molecule in its intact state. The peptide sequence (Arg-Leu-Arg) serves as a specific recognition motif for the trypsin-like catalytic site of the 26S proteasome. Upon binding, the proteasome cleaves the amide bond between the C-terminal arginine and the AMC group. This cleavage releases the AMC fluorophore, which, when excited at approximately 380 nm, emits a strong fluorescent signal at around 440-460 nm.[2][3][4][5] The rate of AMC release is directly proportional to the proteasome's trypsin-like activity, allowing for a quantitative measurement of enzyme function.

Quantitative Data

This compound exhibits favorable kinetic parameters for the 26S proteasome, making it a highly effective substrate for in vitro assays. The following table summarizes key quantitative data for this compound in comparison to other substrates for the trypsin-like site.

| Substrate | Km (µM) | Specific Activity (nmol/min/mg) at various concentrations |

| 100 µM | ||

| This compound | 78 | 45 |

| Z-ARR-amc | Not Reported | 7.7 |

| Bz-VGR-amc | Not Reported | 13 |

| Boc-LRR-amc | >500 | 26 |

| Boc-LSTR-amc | >500 | 5.3 |

Data obtained with highly purified 26S proteasomes from rabbit muscles.

Experimental Protocols

Proteasome Activity Assay

This protocol outlines the measurement of the trypsin-like activity of purified 26S proteasome or cell lysates using this compound.

Materials:

-

Purified 26S proteasome or cell lysate

-

This compound substrate (stock solution in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP, 1 mM DTT)

-

Proteasome inhibitor (e.g., MG-132) for control wells

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare a working solution of this compound in Assay Buffer. The final concentration in the assay typically ranges from 10-100 µM.

-

Prepare a working solution of the proteasome inhibitor in Assay Buffer.

-

-

Assay Setup:

-

Add Assay Buffer to all wells of the 96-well plate.

-

Add the proteasome-containing sample (purified enzyme or cell lysate) to the appropriate wells.

-

For inhibitor control wells, add the proteasome inhibitor. For negative control wells, add an equal volume of Assay Buffer.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the proteasome.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the this compound working solution to all wells.

-

Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Determine the rate of reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Subtract the rate of the inhibitor control wells from the rate of the experimental wells to determine the specific proteasome activity.

-

For kinetic analysis, vary the concentration of this compound and plot V₀ versus substrate concentration. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

High-Throughput Screening (HTS) for Proteasome Inhibitors

This compound is well-suited for HTS campaigns to identify novel proteasome inhibitors.

Procedure:

The HTS protocol is an adaptation of the proteasome activity assay, scaled for multi-well plates (e.g., 384-well).

-

Plate Preparation: Compound libraries are pre-dispensed into 384-well plates.

-

Reagent Addition: A solution containing 26S proteasome in Assay Buffer is dispensed into all wells.

-

Reaction Initiation: A solution of this compound in Assay Buffer is added to all wells to start the reaction.

-

Incubation and Reading: The plates are incubated at 37°C, and the fluorescence is read at a single time point or kinetically.

-

Hit Identification: Wells exhibiting significantly lower fluorescence compared to control wells (containing no inhibitor) are identified as potential hits.

Synthesis of this compound

A specific, detailed protocol for the chemical synthesis of this compound is not widely available in public literature. However, based on its structure as a modified tripeptide, it is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The general steps are as follows:

-

Resin Preparation: An amino-functionalized resin is used as the solid support. The C-terminal amino acid, Arginine, is coupled to the resin.

-

Stepwise Elongation: The peptide chain is built by sequentially adding the next amino acids (Leucine, then Arginine) with their amino groups protected (e.g., with Fmoc). Each coupling step is followed by a deprotection step to allow the next amino acid to be added.

-

Acetylation: The N-terminus of the final peptide is acetylated.

-

Coupling of AMC: 7-amido-4-methylcoumarin is coupled to the C-terminal carboxyl group of the peptide.

-

Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Conclusion

This compound has proven to be a valuable tool for the study of proteasome function. Its enhanced kinetic properties provide a sensitive and reliable means to measure the trypsin-like activity of the 26S proteasome. The straightforward nature of the assay has facilitated its widespread adoption in both basic research and high-throughput drug discovery efforts targeting the ubiquitin-proteasome system. This technical guide provides the fundamental knowledge required for the successful implementation of this compound in a research setting.

References

An In-depth Technical Guide to Ac-RLR-AMC: A Tool for Elucidating Proteasome Function in Disease

For Researchers, Scientists, and Drug Development Professionals

The ubiquitin-proteasome system (UPS) is the primary pathway for selective protein degradation in eukaryotic cells, playing a critical role in maintaining protein homeostasis. This intricate system regulates a vast array of cellular processes, including cell cycle progression, signal transduction, and the removal of misfolded or damaged proteins.[1][2][3] Consequently, dysfunction of the UPS, particularly the 26S proteasome, is implicated in the pathogenesis of numerous human diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][3][4][5][6]

This guide focuses on Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin (Ac-RLR-AMC), a key fluorogenic substrate used to specifically probe the trypsin-like activity of the 26S proteasome. Understanding its application is crucial for researchers investigating proteasome function and developing novel therapeutics that target this essential cellular machine.

Core Principle: The this compound Fluorogenic Assay

This compound is a synthetic peptide substrate designed to measure one of the three major catalytic activities of the proteasome.[7][8][9][10] The 20S core particle of the proteasome contains distinct active sites: chymotrypsin-like (cleaving after hydrophobic residues), caspase-like (cleaving after acidic residues), and trypsin-like (cleaving after basic residues).[2] this compound specifically targets the trypsin-like activity associated with the β2 subunit.[11]

The assay's principle is based on fluorescence resonance energy transfer (FRET). In its intact form, the this compound molecule is non-fluorescent.[12] When the proteasome's trypsin-like active site recognizes and cleaves the peptide bond C-terminal to the final arginine residue, it liberates the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC).[7][8][13] The resulting increase in fluorescence intensity, measured over time, is directly proportional to the proteasome's enzymatic activity.[14][15]

Data Presentation

Table 1: Characteristics of the this compound Substrate

| Parameter | Description |

| Full Name | Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin[7][] |

| Synonyms | Ac-Arg-Leu-Arg-AMC, Ac-RLR-7-amino-4-Methylcoumarin[7][8] |

| Target Enzyme | 26S Proteasome[7][8][9][10] |

| Specific Activity Measured | Trypsin-like (β2 subunit)[7][8][11] |

| Fluorophore | 7-amino-4-methylcoumarin (AMC)[7][12] |

| Excitation Maximum | ~380 nm[7][8][9][10] |

| Emission Maximum | ~440-460 nm[7][8][9][10] |

Table 2: Application of this compound in Disease Research

| Disease Context | Sample Type | Typical Observation | Implication |

| Cancer (e.g., Multiple Myeloma, Rectal Cancer) | Tumor cell lysates, purified proteasomes | Increased trypsin-like activity compared to non-malignant cells.[5][17] | Supports high protein turnover for proliferation and degradation of pro-apoptotic factors. A key target for inhibitor drugs. |

| Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) | Brain tissue lysates, neuronal cell cultures | Often decreased or impaired proteasome activity.[3][4][18] | Contributes to the accumulation of toxic protein aggregates, a hallmark of these diseases.[1][3] |

| Inflammatory/Autoimmune Diseases | Immune cell lysates, tissue homogenates | Altered (often increased) activity due to upregulation of the immunoproteasome.[1][6] | Reflects the role of the proteasome in regulating inflammatory signaling and antigen presentation.[6] |

Experimental Protocols

This protocol outlines the measurement of proteasome activity in cell or tissue lysates.

Materials:

-

Cell or tissue lysate

-

This compound substrate (stock solution in DMSO, e.g., 10 mM)

-

Assay Buffer (e.g., 20-50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 1 mM ATP)

-

Proteasome inhibitor (e.g., MG132) for negative control

-

Free AMC standard for calibration

-

Black 96-well microplate[19]

-

Fluorescence microplate reader

Methodology:

-

Lysate Preparation: Homogenize cells or tissues in a suitable lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the total protein concentration of the lysate (e.g., via BCA assay).

-

Reaction Setup: In a black 96-well plate, prepare the following reactions in triplicate:

-

Sample Wells: Add 50 µL of Assay Buffer, a specific amount of lysate (e.g., 20-50 µg total protein), and buffer to a final volume of 75 µL.

-

Negative Control Wells: Add 50 µL of Assay Buffer, the same amount of lysate, and a proteasome inhibitor (e.g., 10 µM MG132). Incubate for 15-30 minutes at 37°C. Add buffer to a final volume of 75 µL.

-

Blank Wells: Add 75 µL of Assay Buffer (no lysate).

-

-

Initiate Reaction: Prepare a working solution of this compound by diluting the stock in Assay Buffer to the desired final concentration (typically 10-100 µM).[14] Add 25 µL of the working substrate solution to all wells to initiate the reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C.[14] Measure fluorescence kinetically (e.g., every 5 minutes for 1-2 hours) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[7][14]

-

Data Analysis:

-

Generate an AMC standard curve to convert relative fluorescence units (RFU) to moles of AMC released.

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each sample.

-

Subtract the rate of the inhibitor-treated control from the sample rate to determine the specific proteasome activity.

-

Express activity as nmol of AMC released per minute per mg of total protein.

-

This protocol is adapted to screen for potential inhibitors of trypsin-like activity.

Methodology:

-

Assay Setup: In a black 96-well plate, add 40 µL of Assay Buffer to each well.

-

Inhibitor Addition: Add 10 µL of the test inhibitor compound at various concentrations (dissolved in a suitable solvent like DMSO). Include a vehicle control (e.g., DMSO alone).[14]

-

Enzyme Addition & Pre-incubation: Add 25 µL of cell lysate or purified proteasome solution to each well. Pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[14]

-

Reaction Initiation: Add 25 µL of this compound working solution to start the reaction.[14] The substrate concentration should ideally be near the Michaelis-Menten constant (Km) if known.

-

Measurement and Analysis: Measure fluorescence as described in the general activity assay. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. This data can be used to determine the IC₅₀ value of the compound.

Visualizations: Workflows and Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. pure.knaw.nl [pure.knaw.nl]

- 3. longdom.org [longdom.org]

- 4. The proteasome: A key modulator of nervous system function, brain aging, and neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 6. mdpi.com [mdpi.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Orthogonal approaches required to measure proteasome composition and activity in mammalian brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ac-RLR-[AMC] Proteasome Substrate | CRB1100438 | Biosynth [biosynth.com]

- 13. frontiersin.org [frontiersin.org]

- 14. benchchem.com [benchchem.com]

- 15. Modulation of proteasome activity by curcumin and didemethylcurcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Proteasomes in Patient Rectal Cancer and Different Intestine Locations: Where Does Proteasome Pool Change? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Generating a Standard Curve for 7-Amino-4-Methylcoumarin (AMC) in Proteasome Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for generating a reliable 7-amino-4-methylcoumarin (B1665955) (AMC) standard curve, an essential step for the accurate quantification of proteasome activity in various research and drug development settings. The ubiquitin-proteasome pathway is a critical cellular process responsible for protein degradation, and its dysregulation is implicated in numerous diseases. Assays measuring the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome often utilize peptide substrates conjugated to a fluorophore like AMC.[1] Upon cleavage by the proteasome, free AMC is released, and its fluorescence can be measured to determine enzymatic activity.[1] A standard curve is necessary to convert the relative fluorescence units (RFU) into the absolute amount of product formed.[2][3]

Core Principles

The fundamental principle behind using an AMC standard curve is to establish a linear relationship between a known concentration of free AMC and its corresponding fluorescence intensity. This relationship, typically determined by linear regression, provides an equation that allows for the conversion of fluorescence readings from experimental samples into the molar amount of AMC produced. This is crucial for calculating the specific activity of the proteasome, often expressed in units like nmol of AMC generated per minute per milligram of protein.[4]

Experimental Protocols

Materials and Reagents

-

7-Amino-4-methylcoumarin (AMC) standard

-

Dimethyl sulfoxide (B87167) (DMSO)[5]

-

Proteasome Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl2, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT)[6]

-

Black, flat-bottom 96-well microplate (opaque plates are recommended to minimize light scatter)[7][8]

-

Fluorescence microplate reader with excitation and emission wavelengths of approximately 350-380 nm and 440-460 nm, respectively[3][5][9]

Preparation of AMC Stock and Working Solutions

-

AMC Stock Solution (e.g., 1 mM): Dissolve a known amount of AMC powder in DMSO to prepare a stock solution. For example, to make a 1 mM stock solution, dissolve 1.75 mg of AMC (MW = 175.19 g/mol ) in 10 mL of DMSO. Store the stock solution at -20°C, protected from light.[7] Before use, warm the solution to room temperature to ensure the DMSO is completely thawed.

-

AMC Working Solution (e.g., 10 µM): Prepare a working solution by diluting the stock solution in the Proteasome Assay Buffer. For instance, dilute the 1 mM AMC stock solution 1:100 in assay buffer to get a 10 µM working solution. It is recommended to prepare this solution fresh for each experiment.

Generating the AMC Standard Curve

The following protocol is designed for a 96-well plate format with a final volume of 100 µL per well.

-

Prepare Dilution Series: Perform a serial dilution of the AMC working solution in the Proteasome Assay Buffer to create a range of concentrations. An example dilution series is provided in the table below.

-

Plate Setup: Add the prepared dilutions to the wells of a black 96-well microplate. Include a "blank" well containing only the assay buffer to determine the background fluorescence. It is recommended to prepare each standard in triplicate to ensure accuracy.[10]

-

Fluorescence Measurement: Place the plate in a fluorescence microplate reader and measure the fluorescence intensity at an excitation wavelength between 350-380 nm and an emission wavelength between 440-460 nm.[5][9] Ensure that the instrument settings (e.g., gain) are optimized to prevent signal saturation at the highest AMC concentration.

-

Data Analysis:

-

Subtract the average fluorescence reading of the blank from all the standard readings.

-

Plot the background-subtracted fluorescence values (RFU) on the y-axis against the corresponding amount of AMC (in pmol) per well on the x-axis.

-

Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c), where 'm' is the slope, and 'c' is the y-intercept. The R-squared (R²) value should be close to 1, indicating a strong linear relationship.

-

Data Presentation

Table 1: Example AMC Standard Curve Dilution Series

This table outlines the preparation of a typical AMC standard curve with a final volume of 100 µL per well.

| Standard | Volume of 10 µM AMC Working Solution (µL) | Volume of Assay Buffer (µL) | Final Amount of AMC per Well (pmol) |

| 1 | 0 | 100 | 0 |

| 2 | 2 | 98 | 20 |

| 3 | 4 | 96 | 40 |

| 4 | 6 | 94 | 60 |

| 5 | 8 | 92 | 80 |

| 6 | 10 | 90 | 100 |

| 7 | 15 | 85 | 150 |

| 8 | 20 | 80 | 200 |

Table 2: Representative Data and Calculation

| Amount of AMC (pmol) | Average RFU | Background-Subtracted RFU |

| 0 | 150 | 0 |

| 20 | 1250 | 1100 |

| 40 | 2350 | 2200 |

| 60 | 3450 | 3300 |

| 80 | 4550 | 4400 |

| 100 | 5650 | 5500 |

| 150 | 8400 | 8250 |

| 200 | 11150 | 11000 |

Linear Regression Example:

-

Equation: y = 55x

-

R² = 0.999

This equation can then be used to calculate the amount of AMC in experimental samples based on their background-subtracted RFU values.

Mandatory Visualizations

Diagram 1: Ubiquitin-Proteasome Signaling Pathway

Caption: Overview of the Ubiquitin-Proteasome Pathway and the principle of the AMC-based assay.

Diagram 2: Experimental Workflow for AMC Standard Curve Generation

Caption: Step-by-step workflow for generating an AMC standard curve for proteasome assays.

References

- 1. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]

- 2. ubpbio.com [ubpbio.com]

- 3. benchchem.com [benchchem.com]

- 4. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Proteasome activity assay [bio-protocol.org]

- 7. resources.novusbio.com [resources.novusbio.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. ubpbio.com [ubpbio.com]

Application Notes and Protocols for Ac-RLR-AMC in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-RLR-AMC (Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin) is a synthetic fluorogenic peptide substrate used for the sensitive and specific measurement of the trypsin-like peptidase activity of the 26S proteasome in in vitro assays.[1][2][3][4][5] The 26S proteasome is a large, ATP-dependent protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. Dysregulation of proteasome activity is implicated in various diseases, including cancer and neurodegenerative disorders, making it a key target for drug discovery.

The assay principle is based on the cleavage of the amide bond between the arginine residue and the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group by the active 26S proteasome. Upon cleavage, free AMC is released, which emits a strong fluorescent signal that can be monitored in real-time, providing a quantitative measure of the enzyme's activity. The intact this compound substrate is only weakly fluorescent.

Quantitative Data Summary

The optimal concentration of this compound can vary depending on the specific experimental conditions, including the source and concentration of the 26S proteasome, buffer composition, and the presence of activators or inhibitors. It is always recommended to perform a substrate titration to determine the optimal concentration for your specific assay conditions.

| Parameter | Recommended Value/Range | Source |

| Typical Working Concentration | 10 - 100 µM | [6] |

| Michaelis Constant (Km) | ~78 µM (with purified proteasome) | [6] |

| Excitation Wavelength (Ex) | 380 nm | [1][3][5] |

| Emission Wavelength (Em) | 440 - 460 nm | [1][3][5] |

| Stock Solution Solvent | DMSO | [6][7] |

| Stock Solution Concentration | 10 - 20 mM | [7][8] |

Experimental Protocols

Preparation of Reagents

a. This compound Stock Solution (10 mM):

-

Equilibrate the vial of this compound powder to room temperature before opening.

-

Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, to a 1 mg vial of this compound (MW: ~757 g/mol for the trifluoroacetate (B77799) salt), add approximately 132 µL of DMSO.

-

Vortex thoroughly until the substrate is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

b. Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, 1 mM DTT, pH 7.5):

-

Prepare a solution of 50 mM Tris-HCl, pH 7.5.

-

On the day of the experiment, add MgCl₂ to a final concentration of 5 mM, ATP to 1 mM, and DTT to 1 mM.

-

Keep the assay buffer on ice. Note: ATP is crucial for 26S proteasome activity. However, high concentrations of ATP can be inhibitory for the 20S proteasome's cleavage of small fluorogenic substrates.[9] The optimal ATP concentration should be determined empirically for your system.

c. 26S Proteasome Preparation:

-

The source of the 26S proteasome can be purified enzyme, cell lysates, or tissue homogenates.

-

If using cell lysates, prepare them in a non-denaturing lysis buffer that does not contain protease inhibitors that would inhibit the proteasome. A common lysis buffer consists of 50 mM HEPES (pH 7.5), 10 mM KCl, 1.5 mM MgCl₂, 1 mM DTT, and 250 mM sucrose.

-

Centrifuge the lysate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris.[10]

-

Determine the protein concentration of the supernatant.

d. Proteasome Inhibitor (Control):

-

Prepare a stock solution of a specific proteasome inhibitor, such as MG-132, in DMSO. A typical stock concentration is 10 mM.

-

This will be used to confirm that the measured activity is specific to the proteasome.

In Vitro Assay Protocol

This protocol is designed for a 96-well plate format and can be adapted for other formats.

-

Prepare the Reaction Plate:

-

Use a black, flat-bottom 96-well plate to minimize background fluorescence.

-

Design your plate layout to include wells for:

-

Blank (assay buffer only)

-

Substrate control (assay buffer + this compound)

-

Enzyme control (assay buffer + proteasome sample)

-

Test samples (assay buffer + proteasome sample + this compound)

-

Inhibitor controls (assay buffer + proteasome sample + proteasome inhibitor + this compound)

-

-

-

Set up the Reactions:

-

Add 50 µL of assay buffer to all wells.

-

Add your proteasome sample (e.g., 10-50 µg of cell lysate or an appropriate amount of purified enzyme) to the "Test samples" and "Inhibitor controls" wells. Add an equivalent volume of lysis buffer to the "Substrate control" wells.

-

For the "Inhibitor controls," add the proteasome inhibitor to a final concentration that is known to inhibit the proteasome (e.g., 10 µM MG-132). Add an equivalent volume of DMSO to all other wells.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the proteasome.

-

-

Initiate the Reaction:

-

Prepare a working solution of this compound in pre-warmed assay buffer. To achieve a final concentration of 50 µM in a 100 µL reaction volume, you would prepare a 2X working solution (100 µM) and add 50 µL to each well.

-

Add the this compound working solution to the "Substrate control," "Test samples," and "Inhibitor controls" wells.

-

The final reaction volume in each well should be 100 µL.

-

-

Measure Fluorescence:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

Take kinetic readings every 1-5 minutes for a total of 30-60 minutes.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

Plot the fluorescence intensity versus time for each sample.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-